molecular formula C12H12BrNO B8312051 4-(2-Bromoethyl)-5-methyl-2-phenyloxazole

4-(2-Bromoethyl)-5-methyl-2-phenyloxazole

Cat. No. B8312051
M. Wt: 266.13 g/mol
InChI Key: CZZOZGQJNRENHG-UHFFFAOYSA-N
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Patent
US05330998

Procedure details

2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol (0.203 g, 1.0 mmol; European patentapplication 177353) and CBr4 (0.662 g, 2.0 mmol) were dissolved in 10 mL of ether and cooled to 0° C. Triphenylphosphine (0.524 g, 2.0 mmol) was added and the mixture stirred for 3 hours at room temperature. The mixture was filtered, the filtrate was stripped of solvent and the residue filtered through a plug of silica gel using CHCl3 as eluant to yield 0.16 g of present title product as a white solid; mp 59°-61° C.; tlc Rf 0.22 (CHCl3).
Quantity
0.203 g
Type
reactant
Reaction Step One
Name
Quantity
0.662 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.524 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14]O.C(Br)(Br)(Br)[Br:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CCOCC>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][CH2:14][Br:17]

Inputs

Step One
Name
Quantity
0.203 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCO
Name
Quantity
0.662 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.524 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
the residue filtered through a plug of silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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